molecular formula C22H22N6O3S2 B5417100 ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE

ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE

Cat. No.: B5417100
M. Wt: 482.6 g/mol
InChI Key: QGVYUVDDXQYTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is notable for its unique structure, which includes a triazinoindole moiety fused with a thienopyridine ring system. The presence of these fused rings imparts significant biological activity, making it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Triazinoindole Moiety: This step involves the cyclization of appropriate precursors to form the triazinoindole ring system.

    Introduction of the Thienopyridine Ring: The thienopyridine ring is introduced through a series of condensation reactions.

    Coupling Reactions: The final step involves coupling the triazinoindole and thienopyridine moieties to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and thienopyridine moieties, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to bind to iron ions, which plays a crucial role in its biological activity. By chelating iron, the compound can inhibit cell proliferation and induce apoptosis in cancer cells. This mechanism is particularly effective in cancer cells due to their higher iron requirement compared to normal cells .

Comparison with Similar Compounds

ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Deferoxamine: A hexadentate iron chelator used in the treatment of iron overload.

    Deferasirox: A tridentate iron chelator with significant anticancer activity.

    VLX600: An iron chelator with a structure similar to the triazinoindole moiety.

The uniqueness of this compound lies in its fused ring system, which imparts distinct biological properties and enhances its potential as a therapeutic agent.

Properties

IUPAC Name

ethyl 6-methyl-2-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3S2/c1-3-31-21(30)17-13-8-9-28(2)10-15(13)33-20(17)24-16(29)11-32-22-25-19-18(26-27-22)12-6-4-5-7-14(12)23-19/h4-7H,3,8-11H2,1-2H3,(H,24,29)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVYUVDDXQYTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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